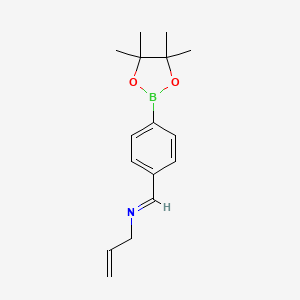
1H-Benzotriazole, silver(1+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazole, silver(1+) salt is a coordination compound formed between 1H-Benzotriazole and silver ions. This compound is known for its unique properties, including its ability to act as a corrosion inhibitor and its applications in various scientific fields. The benzotriazole moiety is a versatile heterocyclic compound that can stabilize metal ions, making it useful in forming stable complexes with metals like silver.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, silver(1+) salt can be synthesized through the reaction of 1H-Benzotriazole with silver nitrate in an aqueous solution. The reaction typically involves dissolving 1H-Benzotriazole in water, followed by the addition of silver nitrate. The mixture is stirred at room temperature until the formation of the silver-benzotriazole complex is complete. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzotriazole, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silver.
Reduction: Reduction reactions can convert the silver ion back to its metallic form.
Substitution: The benzotriazole moiety can participate in substitution reactions, where other ligands replace it in the coordination complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like thiourea and phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver oxides and other higher oxidation state compounds.
Reduction: Metallic silver.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
1H-Benzotriazole, silver(1+) salt has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals, particularly copper and its alloys. It forms a protective layer on the metal surface, preventing oxidation and corrosion.
Biology: Investigated for its antimicrobial properties. The silver ions in the compound can disrupt microbial cell membranes, leading to cell death.
Medicine: Explored for potential use in wound dressings and coatings for medical devices due to its antimicrobial properties.
Industry: Utilized in the electronics industry for protecting metal components from corrosion. Also used in the formulation of lubricants and coolants.
Mécanisme D'action
The mechanism of action of 1H-Benzotriazole, silver(1+) salt involves the interaction of the benzotriazole moiety with metal surfaces. The benzotriazole forms a stable coordination complex with silver ions, which can then interact with metal surfaces to form a protective layer. This layer inhibits corrosion by blocking the interaction between the metal and corrosive agents. In biological applications, the silver ions disrupt microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Methyl-1H-Benzotriazole: A derivative with enhanced corrosion inhibition efficiency.
5-Chloro-1H-Benzotriazole: Another derivative with higher inhibition efficiency compared to 1H-Benzotriazole.
Uniqueness: 1H-Benzotriazole, silver(1+) salt is unique due to its combination of the benzotriazole moiety and silver ions. This combination provides both corrosion inhibition and antimicrobial properties, making it versatile for various applications. The presence of silver ions enhances the compound’s effectiveness in biological applications compared to other benzotriazole derivatives.
Propriétés
Numéro CAS |
22257-44-9 |
|---|---|
Formule moléculaire |
C6H4AgN3 |
Poids moléculaire |
225.98 g/mol |
Nom IUPAC |
silver;benzotriazol-2-ide |
InChI |
InChI=1S/C6H4N3.Ag/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 |
Clé InChI |
WCEIBKKAWIWYMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=N[N-]N=C2C=C1.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
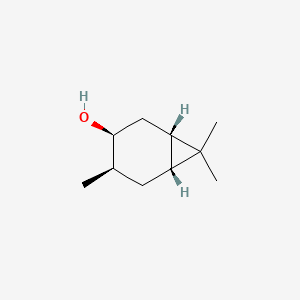
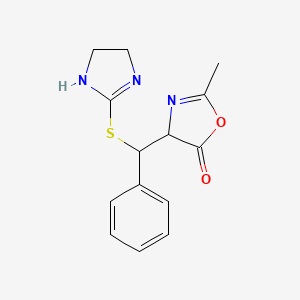
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
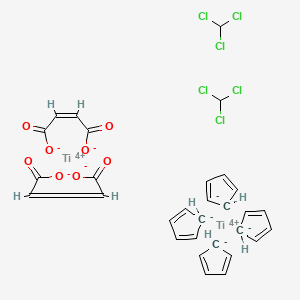

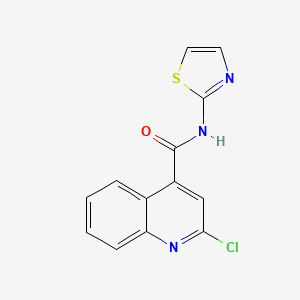
![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
